REACTION_CXSMILES
|
C(NCC(C)C)C(C)C.[CH3:10][C:11]([CH3:17])([CH3:16])[CH2:12][CH2:13][CH:14]=[O:15].Br[CH2:19][C:20]([O:22][CH3:23])=[O:21].O>C1(C)C=CC=CC=1>[CH3:23][O:22][C:20](=[O:21])[CH2:19][CH:13]([CH:14]=[O:15])[CH2:12][C:11]([CH3:17])([CH3:16])[CH3:10]
|
Name
|
|
Quantity
|
4.62 mL
|
Type
|
reactant
|
Smiles
|
C(C(C)C)NCC(C)C
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Name
|
|
Quantity
|
2.5 g
|
Type
|
reactant
|
Smiles
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CC(CCC=O)(C)C
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Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
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C1(=CC=CC=C1)C
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Name
|
|
Quantity
|
3.7 g
|
Type
|
reactant
|
Smiles
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BrCC(=O)OC
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Name
|
|
Quantity
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10 mL
|
Type
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reactant
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Smiles
|
O
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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The pink solution is stirred at room temperature overnight and 1 h at 90° C
|
Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
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In a three necked flask fitted with a Dean-Stark apparatus under argon
|
Type
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EXTRACTION
|
Details
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water is extracted
|
Type
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TEMPERATURE
|
Details
|
the solution is cooled down to room temperature
|
Type
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WASH
|
Details
|
The organic layer is washed with HCl 1N, saturated aqueous sodium bicarbonate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
to afford an oil which
|
Type
|
DISTILLATION
|
Details
|
is distilled under reduced pressure (1 mmHg)
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
COC(CC(CC(C)(C)C)C=O)=O
|
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |